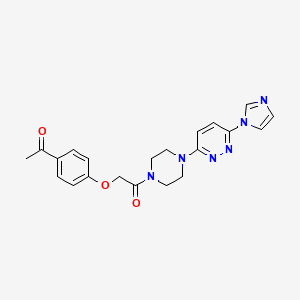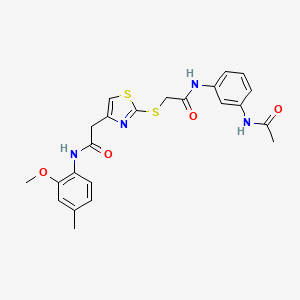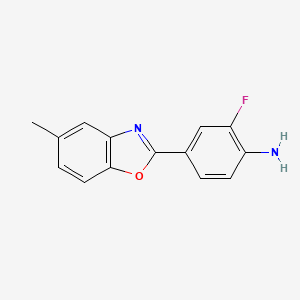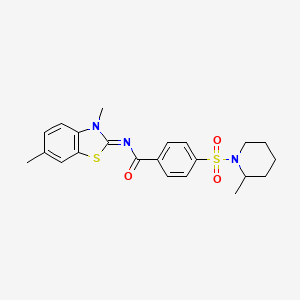![molecular formula C19H18N2O5S B2861920 N-[2-[4-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-N'-(2-methoxyphenyl)oxamide CAS No. 2310146-48-4](/img/structure/B2861920.png)
N-[2-[4-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-N'-(2-methoxyphenyl)oxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-[4-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-N'-(2-methoxyphenyl)oxamide, also known as FTO inhibitor, is a chemical compound that has gained significant attention in recent years due to its potential therapeutic applications. This compound is a selective inhibitor of the fat mass and obesity-associated protein (FTO), which has been linked to obesity and other metabolic disorders.
Wirkmechanismus
N-[2-[4-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-N'-(2-methoxyphenyl)oxamide inhibitor works by binding to the active site of this compound and inhibiting its demethylase activity. This compound demethylates m6A, a modification of RNA that plays a crucial role in RNA metabolism and gene expression. Inhibition of this compound activity by this compound inhibitor leads to an increase in m6A levels and a change in the expression of genes involved in energy metabolism and adipogenesis.
Biochemical and Physiological Effects:
This compound inhibitor has been shown to have several biochemical and physiological effects. In animal models, this compound inhibitor has been shown to reduce body weight, improve glucose tolerance, and increase insulin sensitivity. This compound inhibitor has also been shown to regulate the expression of genes involved in lipid metabolism and adipogenesis. In vitro studies have shown that this compound inhibitor can inhibit the growth of cancer cells and induce apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
N-[2-[4-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-N'-(2-methoxyphenyl)oxamide inhibitor has several advantages for lab experiments. It is a selective inhibitor of this compound and does not affect other RNA demethylases. This compound inhibitor is also stable and can be easily synthesized. However, this compound inhibitor has some limitations. It has poor solubility in water and requires the use of organic solvents for administration. This compound inhibitor can also have off-target effects on other proteins.
Zukünftige Richtungen
N-[2-[4-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-N'-(2-methoxyphenyl)oxamide inhibitor has significant potential for therapeutic applications in the treatment of obesity, diabetes, and other metabolic disorders. Future research should focus on optimizing the synthesis method of this compound inhibitor to improve its solubility and reduce off-target effects. Further studies are also needed to investigate the long-term effects of this compound inhibitor on metabolic homeostasis and to determine its safety and efficacy in humans. This compound inhibitor may also have potential applications in the treatment of cancer and other diseases.
Synthesemethoden
N-[2-[4-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-N'-(2-methoxyphenyl)oxamide inhibitor can be synthesized using a multi-step process. The first step involves the synthesis of 4-(furan-2-yl)thiophene-2-carboxylic acid, which is then converted to 4-(furan-2-yl)thiophene-2-carboxamide. The amide group is then protected with tert-butyldimethylsilyl (TBDMS) to form N-tert-butyldimethylsilyl-4-(furan-2-yl)thiophene-2-carboxamide. The protected amide is then reacted with 2-methoxyphenylboronic acid to form this compound. The final product is obtained after deprotection of the TBDMS group using tetra-n-butylammonium fluoride (TBAF).
Wissenschaftliche Forschungsanwendungen
N-[2-[4-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-N'-(2-methoxyphenyl)oxamide inhibitor has been extensively studied for its potential therapeutic applications in the treatment of obesity, diabetes, and other metabolic disorders. This compound is a nucleic acid demethylase that plays a crucial role in the regulation of energy homeostasis and adipogenesis. Inhibition of this compound activity by this compound inhibitor has been shown to reduce body weight, improve glucose tolerance, and increase insulin sensitivity in animal models. This compound inhibitor has also been shown to regulate the expression of genes involved in lipid metabolism and adipogenesis.
Eigenschaften
IUPAC Name |
N-[2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-N'-(2-methoxyphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O5S/c1-25-16-6-3-2-5-13(16)21-19(24)18(23)20-10-14(22)17-9-12(11-27-17)15-7-4-8-26-15/h2-9,11,14,22H,10H2,1H3,(H,20,23)(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFEDTEJESBBNIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C(=O)NCC(C2=CC(=CS2)C3=CC=CO3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(cyclohexylmethyl)-N-methyl-4-methylsulfanyl-2-[[(E)-2-phenylethenyl]sulfonylamino]butanamide](/img/structure/B2861839.png)
![2-[3-[1-(Benzenesulfonyl)pyrazol-3-yl]phenoxy]-3-chloro-5-(trifluoromethyl)pyridine](/img/structure/B2861843.png)

![5-((2-chloro-6-fluorobenzyl)thio)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2861847.png)
![4-(1,3-Dimethylbutyl)pyrimido[1,2-a][1,3]benzimidazol-2-amine](/img/structure/B2861850.png)
![4-[(8-Methoxy-4-methyl-6-oxobenzo[c]chromen-3-yl)oxymethyl]-5-methylfuran-2-carboxylic acid](/img/structure/B2861852.png)

![Cyclopropyl-[4-(thian-4-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B2861855.png)
![4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methylphenyl)phthalazin-1(2H)-one](/img/structure/B2861856.png)
![4,7-Dimethyl-2-[(2-methylphenyl)methyl]-6-(2-morpholin-4-ylethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2861858.png)
![N-mesityl-2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2861859.png)
